Josamycin propionate

Description

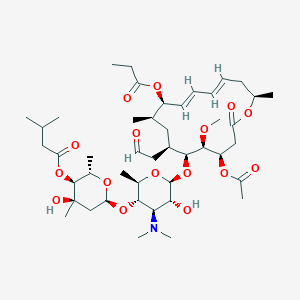

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

40922-77-8 |

|---|---|

Molecular Formula |

C45H73NO16 |

Molecular Weight |

884.1 g/mol |

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |

InChI |

InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14-,18-16-/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 |

InChI Key |

NBWASFCRCRXRKF-YCHKUYILSA-N |

Isomeric SMILES |

CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C |

Canonical SMILES |

CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C |

Other CAS No. |

40922-77-8 |

Synonyms |

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate; 9-Propiponyljosamycin; Josamy; Josaxin; Leucomycin V 3-acetate 4''-(3-methylbutanoate)9-propanoate; Leucomycin V 3-acetate 9-propanoate 4''-(3-methylbutanoate) |

Origin of Product |

United States |

Foundational & Exploratory

josamycin propionate mechanism of action on ribosomal 50s subunit

An In-depth Technical Guide on the Core Mechanism of Action of Josamycin (B1673084) Propionate (B1217596) on the Ribosomal 50S Subunit

Introduction

Josamycin, a 16-membered ring macrolide antibiotic derived from Streptomyces narbonensis, is a potent inhibitor of bacterial protein synthesis.[1][2] Like other macrolides, its primary target is the large (50S) subunit of the bacterial ribosome.[3][4][5] By binding to this crucial cellular machinery, josamycin effectively halts the production of essential proteins, leading to a bacteriostatic effect, though it can be bactericidal at high concentrations.[2][6] This technical guide provides a detailed examination of the molecular interactions and functional consequences of josamycin's binding to the 50S ribosomal subunit, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Binding and Inhibition

The antibacterial activity of josamycin stems from its high-affinity binding to the 50S ribosomal subunit, which physically obstructs the process of protein elongation.

Binding Site within the Nascent Peptide Exit Tunnel (NPET)

Josamycin binds to a single site on the 50S subunit located within the nascent peptide exit tunnel (NPET).[7][8] This tunnel is a critical passageway through which newly synthesized polypeptide chains emerge from the ribosome.[8] The binding site is situated near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds.[1][9]

The interaction is primarily with the 23S ribosomal RNA (rRNA), which forms the architectural and catalytic core of the 50S subunit. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions between the antibiotic and specific rRNA nucleotides.[5] Structural studies on other macrolides and related ribosomes have identified key nucleotides involved in this interaction, such as those in domain V of the 23S rRNA.[10] For instance, a covalent bond has been observed between josamycin and nucleotide A2062 in the Deinococcus radiodurans 50S subunit, highlighting the stable nature of this interaction.[11]

Inhibition of Peptide Elongation and Translocation

By occupying a strategic position within the NPET, josamycin creates a steric blockade that interferes with the progression of the nascent polypeptide chain.[7] This leads to the inhibition of protein synthesis through a multi-faceted mechanism:

-

Context-Specific Elongation Arrest: Josamycin's inhibitory effect is dependent on the specific amino acid sequence of the nascent peptide.[1] It significantly slows the formation of the first peptide bond and can completely halt elongation after the synthesis of the second or third peptide bond.[1] This selective inhibition suggests that the antibiotic's action is not merely a simple "plug" in the tunnel but involves complex interactions between the drug, the ribosome, and the nascent chain.[8]

-

Inhibition of Translocation: The binding of josamycin to the 50S subunit interferes with the translocation process, which is the coordinated movement of tRNA and mRNA through the ribosome after each peptide bond formation.[2][5] This blockage prevents the ribosome from moving to the next codon on the mRNA, effectively stalling translation.[6]

Dual Inhibitory Action: A Two-Pronged Attack

Research has revealed a dual mechanism for josamycin's growth-inhibitory effects:[12]

-

Direct Inhibition: As described above, the primary mechanism is the direct, physical blockage of peptide elongation within the NPET.[12]

-

Indirect Inhibition via Peptidyl-tRNA Drop-off: Josamycin actively promotes the premature dissociation (drop-off) of peptidyl-tRNA from the ribosome.[1][12] This process is significantly faster than the dissociation of the drug itself.[1] The rapid drop-off of these incomplete peptide chains depletes the intracellular pool of charged tRNAs, making them unavailable for further protein synthesis and indirectly inhibiting translation.[12]

This dual action makes josamycin a particularly effective inhibitor, as it not only stops the function of the targeted ribosome but also depletes the resources needed for overall protein synthesis in the cell.

Data Presentation: Quantitative Analysis of Josamycin-Ribosome Interaction

The following table summarizes key quantitative data characterizing the interaction of josamycin with its ribosomal target.

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | 5.5 nM | Escherichia coli Ribosomes | [1] |

| Average Ribosome Lifetime | 3 hours | Escherichia coli Ribosomes | [1] |

| IC50 (Protein Synthesis) | 12.3 µM | Bovine Mitochondrial Translation System | [13] |

| IC50 (Cell Growth) | 39 µM | Human K562 Cancer Cells | [13] |

Note: The IC50 values in mammalian systems highlight the known off-target effects of some macrolides on mitochondrial ribosomes, which share structural similarities with bacterial ribosomes.[13]

Experimental Protocols

The elucidation of josamycin's mechanism of action relies on a combination of biochemical and structural biology techniques.

Protocol 1: In Vitro Translation Assay

This assay is used to directly measure the inhibitory effect of an antibiotic on protein synthesis in a controlled, cell-free environment.

-

System Preparation: A cell-free translation system is assembled using purified components from Escherichia coli. This includes 70S ribosomes, mRNA (encoding a specific peptide), a complete set of aminoacyl-tRNAs, and translation factors.[1]

-

Inhibition Assay: The translation reaction is initiated in the presence of varying concentrations of josamycin.

-

Analysis: The synthesis of peptides is monitored over time. The point of inhibition (e.g., after the formation of a dipeptide or tripeptide) is determined by analyzing the reaction products using techniques like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Data Interpretation: This method allows for the precise characterization of how josamycin affects different stages of elongation and its dependence on the nascent peptide sequence.[1]

Protocol 2: Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

Cryo-EM is a powerful structural technique used to visualize the high-resolution three-dimensional structure of the antibiotic bound to the ribosome.

-

Complex Formation: Highly purified bacterial 50S ribosomal subunits are incubated with a saturating concentration of josamycin to ensure the formation of a stable complex.[14][15] For compounds with low solubility, specialized buffer exchange methods may be employed.[15]

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the sample in a near-native, hydrated state without forming ice crystals.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector.[14] Thousands of images, each containing randomly oriented ribosome particles, are collected.

-

Image Processing and 3D Reconstruction: Single particles are computationally picked from the micrographs. Sophisticated software (e.g., RELION) is used to align the particles and reconstruct a high-resolution 3D density map of the ribosome-josamycin complex.[14][16]

-

Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map.[15] This final structure reveals the precise binding pocket, the conformation of the antibiotic, and the specific molecular interactions (hydrogen bonds, hydrophobic contacts) with the rRNA and ribosomal proteins.

Mandatory Visualizations

Diagram 1: Josamycin Mechanism of Action Pathway

Caption: Pathway of josamycin's inhibitory action on the bacterial ribosome.

Diagram 2: Cryo-EM Experimental Workflow

Caption: Experimental workflow for structural analysis via Cryo-Electron Microscopy.

Diagram 3: Logical Relationship of Inhibition

Caption: Logical relationship from josamycin binding to protein synthesis inhibition.

References

- 1. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Macrolide antibiotic interaction and resistance on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Josamycin? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. journals.asm.org [journals.asm.org]

- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Consequences of Deproteinating the 50S Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Josamycin from Streptomyces narbonensis: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and purification of josamycin (B1673084), a macrolide antibiotic produced by the bacterium Streptomyces narbonensis. It is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product discovery, antibiotic development, and microbial fermentation. This document details the historical context of josamycin's discovery, the characteristics of the producing organism, and comprehensive experimental protocols for its production and purification. Quantitative data on fermentation parameters and purification yields are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visual representation of a generalized regulatory pathway for macrolide biosynthesis in Streptomyces, offering insights into the complex molecular mechanisms governing its production.

Introduction

The relentless challenge of antimicrobial resistance necessitates a continuous search for novel and effective antibiotic agents. The genus Streptomyces has historically been a prolific source of clinically significant antibiotics.[1] Among the vast array of compounds isolated from these filamentous bacteria is josamycin, a 16-membered macrolide antibiotic. Josamycin was first isolated in 1964 by Hamao Umezawa and his colleagues from strains of Streptomyces narbonensis var. josamyceticus.[2] This discovery marked a significant contribution to the arsenal (B13267) of macrolide antibiotics available for treating bacterial infections.

This guide aims to provide a comprehensive technical resource on the foundational aspects of josamycin, from the initial discovery of the producing organism to the detailed methodologies for its isolation and purification.

The Producing Organism: Streptomyces narbonensis

Streptomyces narbonensis, a species of Gram-positive actinomycete, was first isolated from soil in France in 1955.[3] Like many members of its genus, it is characterized by its filamentous growth, forming a branching substrate mycelium and an aerial mycelium that bears chains of spores.[3] Colonies typically exhibit a chalky or powdery appearance due to spore formation.[3] This aerobic bacterium possesses a high G+C content in its DNA and is a saprotroph, playing a crucial role in the decomposition of organic matter in soil ecosystems.[3] Notably, S. narbonensis is capable of producing multiple secondary metabolites, including the macrolide antibiotics narbomycin (B1235643) and josamycin.[3] The strain specifically identified for josamycin production is designated as Streptomyces narbonensis var. josamyceticus.[4]

Fermentation for Josamycin Production

The production of josamycin is achieved through submerged fermentation of Streptomyces narbonensis var. josamyceticus under controlled aerobic conditions. The following sections detail the key parameters and a general protocol for the fermentation process.

Fermentation Parameters

The yield of josamycin is highly dependent on the optimization of various fermentation parameters. While specific, high-yield industrial processes are often proprietary, the foundational parameters have been outlined in scientific literature and patents. The following table summarizes key fermentation parameters for josamycin production. Due to the limited availability of specific quantitative data in the public domain, this table presents a range of typical values based on early research and general knowledge of Streptomyces fermentation.

| Parameter | Typical Range/Value | Notes |

| Producing Strain | Streptomyces narbonensis var. josamyceticus | Strain A 204-P (ATCC 17835) is a deposited strain.[4] |

| Culture Medium | Aqueous nutrient medium | Contains assimilable sources of carbon, nitrogen, and inorganic salts.[4] |

| Carbon Sources | Glucose, Starch, Molasses | Concentrations can be optimized for optimal yield. |

| Nitrogen Sources | Soybean meal, Peptone, Yeast extract | Provide essential nutrients for bacterial growth and secondary metabolite production. |

| Inorganic Salts | CaCO₃, K₂HPO₄, MgSO₄, NaCl, FeSO₄ | Essential for maintaining pH and providing necessary ions. |

| Temperature | 25°C - 30°C | Optimal temperature for growth and antibiotic production.[4] |

| pH | 6.0 - 7.5 | Initial pH of the medium is crucial; it may change during fermentation. |

| Aeration | Aerobic conditions are essential | Achieved through shaking in flasks or sparging in fermenters. |

| Agitation | 130 strokes/min (shaking culture) | Ensures proper mixing and oxygen transfer. |

| Fermentation Time | 2 - 5 days | Duration depends on the specific conditions and desired yield.[4] |

Experimental Protocol: Shake Flask Fermentation

This protocol describes a general procedure for the laboratory-scale production of josamycin in shake flasks.

-

Medium Preparation: Prepare a suitable fermentation medium (e.g., containing glucose, soybean meal, and inorganic salts) and dispense into Erlenmeyer flasks.

-

Sterilization: Sterilize the flasks containing the medium by autoclaving at 121°C for 20 minutes.

-

Inoculation: After cooling, inoculate the sterile medium with a spore suspension or a vegetative mycelium culture of Streptomyces narbonensis var. josamyceticus.

-

Incubation: Incubate the flasks on a rotary shaker at a constant temperature (e.g., 27-29°C) and agitation speed (e.g., 130 rpm).[4]

-

Monitoring: Monitor the fermentation over 3-5 days. The pH of the culture filtrate can be periodically checked.

-

Harvesting: After the incubation period, harvest the fermentation broth for the extraction of josamycin.

Isolation and Purification of Josamycin

The recovery of josamycin from the fermentation broth involves a multi-step process of extraction and purification. The following sections provide a detailed methodology for these procedures.

Experimental Workflow for Josamycin Isolation

The overall workflow for the isolation and purification of josamycin from the fermentation broth is depicted in the following diagram.

Caption: Workflow for the isolation and purification of josamycin.

Detailed Experimental Protocols

4.2.1. Extraction of Josamycin from Fermentation Broth

-

Filtration: Separate the mycelial biomass from the fermentation broth by filtration using a Buchner funnel or by centrifugation. The josamycin is primarily present in the culture filtrate.

-

pH Adjustment: Adjust the pH of the culture filtrate to a slightly alkaline range (e.g., pH 7.5) to ensure that the basic josamycin molecule is in its non-ionized, more solvent-extractable form.

-

Solvent Extraction: Extract the josamycin from the filtrate using a water-immiscible organic solvent such as ethyl acetate.[4] Perform the extraction multiple times to ensure a high recovery rate.

-

Phase Separation: Separate the organic phase (containing josamycin) from the aqueous phase.

-

Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude, concentrated extract of josamycin.[4]

4.2.2. Purification of Josamycin

-

Column Chromatography: Purify the crude extract using column chromatography. A common stationary phase is silica gel. The mobile phase can be a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate josamycin from other impurities.

-

Fraction Collection: Collect fractions from the column and analyze them for the presence and purity of josamycin using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Crystallization: Pool the fractions containing pure josamycin and concentrate them. Induce crystallization by adding a non-polar solvent (e.g., ether) to a concentrated solution of josamycin in a more polar solvent (e.g., ethanol).

-

Final Product: Collect the resulting colorless needle-like crystals of josamycin by filtration and dry them. The melting point of pure josamycin is approximately 130-133°C.

Quantitative Data on Purification

The following table provides illustrative data on the purification of josamycin. Specific yields and purity levels can vary significantly based on the starting titer in the fermentation broth and the efficiency of each purification step.

| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |

| Solvent Extraction | 8700 mL Culture Filtrate | 7300 mL Ethyl Acetate Extract | ~85 | ~10-20 |

| Concentration | 7300 mL Ethyl Acetate Extract | 730 mL Concentrated Extract | >95 | ~20-40 |

| Column Chromatography | Crude Extract | Purified Josamycin Fractions | ~60-70 | >90 |

| Crystallization | Purified Fractions | Crystalline Josamycin | ~80-90 | >98 |

Note: The yield and purity values are estimates for illustrative purposes and are highly dependent on the specific experimental conditions.

Regulatory Pathway of Macrolide Biosynthesis in Streptomyces

The biosynthesis of macrolide antibiotics like josamycin in Streptomyces is a complex process that is tightly regulated at the genetic level. The genes responsible for the biosynthesis of a particular antibiotic are typically clustered together on the chromosome. The expression of these biosynthetic gene clusters is controlled by a hierarchical network of regulatory proteins. While the specific regulatory pathway for josamycin in S. narbonensis is not fully elucidated in publicly available literature, a generalized model for macrolide biosynthesis regulation in Streptomyces can be presented.

This regulation often involves:

-

Pleiotropic Regulators: Global regulators that respond to environmental and physiological signals, such as nutrient limitation, and control the onset of secondary metabolism.

-

Pathway-Specific Regulators: These regulators, often encoded within the biosynthetic gene cluster (cluster-situated regulators or CSRs), directly control the transcription of the biosynthetic genes.[1] A well-known family of such regulators is the Streptomyces Antibiotic Regulatory Proteins (SARPs).

-

Signaling Molecules: Small, diffusible molecules like gamma-butyrolactones can act as signals to trigger the regulatory cascade leading to antibiotic production.

The following diagram illustrates a generalized regulatory cascade for macrolide biosynthesis in Streptomyces.

Caption: A generalized regulatory cascade for macrolide biosynthesis.

Conclusion

Josamycin remains a significant member of the macrolide class of antibiotics, and the understanding of its production by Streptomyces narbonensis provides a valuable case study in the field of natural product discovery and development. This technical guide has consolidated the available information on the discovery, fermentation, isolation, and purification of josamycin. While detailed quantitative data on industrial-scale production remains largely proprietary, the principles and protocols outlined here provide a solid foundation for laboratory-scale work and further research. The exploration of the regulatory mechanisms governing josamycin biosynthesis presents an exciting avenue for future studies, with the potential for strain improvement and yield enhancement through genetic engineering approaches. The continued investigation into the vast metabolic potential of Streptomyces species is crucial for the discovery of new therapeutic agents to combat the growing threat of antibiotic resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Streptomyces Cytochrome P450 Enzymes and Their Roles in the Biosynthesis of Macrolide Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the Biosynthesis of the Macrolide Antibiotic Spiramycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the biosynthesis of the macrolide antibiotic spiramycin in Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Structure and Synthesis of Josamycin Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of josamycin (B1673084) propionate (B1217596), a macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure of Josamycin Propionate

This compound is a semi-synthetic derivative of josamycin, a 16-membered macrolide antibiotic produced by the fermentation of Streptomyces narbonensis var. josamyceticus. The propionylation of the hydroxyl group at the C-9 position of the josamycin aglycone enhances its pharmacokinetic properties.

The chemical structure of this compound is characterized by a complex macrolactone ring, substituted with various functional groups, including two deoxy sugars, mycaminose (B1220238) and mycarose.

Key Structural Features:

-

Molecular Weight: 884.06 g/mol [1]

-

IUPAC Name: [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate[2]

-

CAS Number: 40922-77-8[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C45H73NO16[1][2] |

| Molecular Weight | 884.06 g/mol [1] |

| Appearance | White or slightly yellowish, crystalline, slightly hygroscopic powder |

| Solubility | Practically insoluble in water, soluble in methanol (B129727) and ethanol |

| Specific Optical Rotation | -65° to -75° (dried substance) |

Synthesis Pathway of this compound

The synthesis of this compound is a two-stage process. The first stage involves the fermentative production of the precursor molecule, josamycin. The second stage is a semi-synthetic step where josamycin is chemically modified to yield this compound.

Stage 1: Fermentative Production of Josamycin

Josamycin is produced by culturing the bacterium Streptomyces narbonensis var. josamyceticus under aerobic conditions in a nutrient-rich medium.

Experimental Protocol for Josamycin Fermentation (Illustrative):

-

Inoculum Preparation: A seed culture of Streptomyces narbonensis var. josamyceticus is prepared by inoculating a suitable liquid medium and incubating until a sufficient cell density is reached.

-

Fermentation: The production medium, typically containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal), and essential minerals, is inoculated with the seed culture.

-

Incubation: The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration for a period of several days.

-

Extraction and Purification: After the fermentation is complete, the josamycin is extracted from the fermentation broth using a suitable organic solvent. The crude extract is then purified using chromatographic techniques to obtain pure josamycin.

Stage 2: Semi-synthesis of this compound

This compound is synthesized from josamycin via a selective propionylation reaction. This reaction targets one of the secondary hydroxyl groups of the josamycin molecule.

Reaction:

Josamycin + Propionic Anhydride --(Pyridine)--> this compound

Experimental Protocol for the Synthesis of this compound:

A patented method for the synthesis of alkanoyl-josamycins provides the following experimental details:

-

Reactants:

-

Josamycin: 20 g

-

Propionic Anhydride: 25 g

-

Pyridine (B92270) (catalyst): 0.1 ml

-

-

Procedure:

-

Dissolve 20 g of Josamycin in 25 g of propionic anhydride.

-

Add 0.1 ml of pyridine to the solution to catalyze the reaction.

-

-

Purification: The patent does not specify the purification method. However, standard techniques for purifying organic compounds, such as crystallization or chromatography, would be employed to isolate and purify the this compound.

Table 2: Quantitative Data for this compound Synthesis

| Parameter | Value/Condition |

| Reactants | |

| Josamycin | 20 g |

| Propionic Anhydride | 25 g |

| Pyridine (catalyst) | 0.1 ml |

| Reaction Conditions | |

| Temperature | Not specified in the cited patent. Propionylation reactions are often conducted at room temperature or with gentle heating. |

| Reaction Time | Not specified in the cited patent. Reaction progress would typically be monitored by techniques like TLC or HPLC. |

| Yield | |

| Theoretical Yield | To be calculated based on the stoichiometry of the reaction. |

| Actual Yield | Not specified in the cited patent. |

Synthesis Pathway Diagram:

Caption: Synthesis pathway of this compound.

Conclusion

This technical guide has detailed the chemical structure of this compound and outlined its synthesis pathway, which involves the fermentation of josamycin followed by a semi-synthetic propionylation step. The provided experimental protocols and quantitative data offer a foundational understanding for researchers and professionals in the field of drug development. Further optimization of the semi-synthetic step, particularly regarding reaction conditions and purification methods, may be necessary to achieve high yields and purity for pharmaceutical applications.

References

In Vitro Antibacterial Spectrum of Josamycin Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of josamycin (B1673084) propionate (B1217596). Josamycin is a macrolide antibiotic produced by Streptomyces narbonensis.[1] It exhibits a broad spectrum of activity against a variety of clinically relevant bacteria.[1] This document summarizes quantitative susceptibility data, details the experimental protocols used for its determination, and provides visualizations of its mechanism of action and the experimental workflow for assessing its antibacterial activity.

Data Presentation: In Vitro Susceptibility of Various Bacterial Species to Josamycin

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of josamycin against a range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria. The data has been compiled from various in vitro studies. It is important to note that MIC values can vary depending on the testing methodology (e.g., broth microdilution or agar (B569324) dilution) and the specific strains tested.

Gram-Positive Aerobic Bacteria

Josamycin demonstrates significant activity against many Gram-positive aerobic bacteria, including key respiratory and skin and soft tissue pathogens.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 200 | 25 | 32 | 0.06 - >256 | [2] |

| Streptococcus pyogenes | 150 | 0.125 | 0.5 | 0.03 - 1 | [2] |

| Staphylococcus aureus (Methicillin-susceptible) | - | 1 | - | ≤0.39 | [3][4] |

| Staphylococcus aureus (Erythromycin-resistant) | 71 | >4 | >4 | 2 - >256 | [5] |

| Staphylococcus epidermidis | - | ≤0.39 | - | - | |

| Enterococcus spp. | - | 0.5-1 | - | - | [3] |

Gram-Negative Aerobic Bacteria

The activity of josamycin against Gram-negative aerobic bacteria is generally more limited compared to its effects on Gram-positive organisms.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Haemophilus influenzae | - | - | - | 2 - 16 | [3][4] |

| Bordetella pertussis | - | - | - | - | [1] |

| Neisseria gonorrhoeae | - | - | - | - | [1] |

| Neisseria meningitidis | - | - | - | - | [1] |

Anaerobic Bacteria

Josamycin exhibits good in vitro activity against a variety of anaerobic bacteria, including clinically important species such as Bacteroides fragilis.[6]

| Bacterial Species | Number of Isolates | % Susceptible at ≤3.12 µg/mL | MIC Range (µg/mL) | Reference(s) |

| Bacteroides fragilis | - | 100% | - | [6] |

| Bacteroides spp. | - | 100% | - | [6] |

| Peptococcus spp. | 28 | - | - | [6] |

| Peptostreptococcus spp. | - | - | - | [6] |

| Clostridium perfringens | - | - | - | [1] |

| Fusobacterium spp. | - | Resistant | - | [6] |

Atypical Bacteria

Josamycin is notably active against atypical respiratory pathogens, which are a common cause of community-acquired pneumonia.[1]

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Mycoplasma pneumoniae | 65 | - | 8 | 1 - 8 | [7][8] |

| Chlamydia pneumoniae | - | - | - | 0.25 | [4] |

| Chlamydia trachomatis | - | - | - | - | [1] |

| Legionella pneumophila | 30 | - | - | - | |

| Ureaplasma urealyticum | - | - | - | - | [1] |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of josamycin propionate relies on standardized susceptibility testing methods. The two most common methods are broth microdilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method involves testing the susceptibility of microorganisms to antibiotics in a liquid medium.[9]

1. Preparation of Antimicrobial Agent:

-

A stock solution of josamycin is prepared in a suitable solvent.

-

Serial two-fold dilutions of the antibiotic are made in a cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.[10]

2. Inoculum Preparation:

-

A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]

-

This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Control wells are included: a growth control (broth and inoculum without antibiotic) and a sterility control (broth only).[10]

-

The plate is incubated at 35-37°C for 16-20 hours in ambient air.[9]

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of josamycin that completely inhibits visible bacterial growth (i.e., the well remains clear).[10]

Agar Dilution Method

This method is considered a reference standard for MIC determination and involves incorporating the antibiotic into an agar medium.[7]

1. Preparation of Antimicrobial Agent and Agar Plates:

-

A stock solution of josamycin is prepared.

-

A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of josamycin. This is achieved by adding a defined volume of the antibiotic solution to molten agar before it solidifies.[11]

-

A control plate without any antibiotic is also prepared.

2. Inoculum Preparation:

-

The bacterial inoculum is prepared and standardized as described for the broth microdilution method.

3. Inoculation and Incubation:

-

A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

The plates are allowed to dry and then incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of josamycin that inhibits the visible growth of the bacteria on the agar surface.[7]

Mandatory Visualizations

Mechanism of Action of Josamycin

Josamycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action prevents the translocation of peptidyl-tRNA, thereby halting the elongation of the polypeptide chain.[1]

Mechanism of action of josamycin on the bacterial ribosome.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of josamycin using either the broth microdilution or agar dilution method.

General workflow for in vitro MIC determination.

References

- 1. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EUCAST: MIC Determination [eucast.org]

- 3. benchchem.com [benchchem.com]

- 4. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. m.youtube.com [m.youtube.com]

In-depth Technical Guide: Josamycin Propionate Pharmacokinetics and Bioavailability In Vivo

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of josamycin (B1673084) propionate (B1217596), a macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and is based on findings from preclinical and clinical studies.

Executive Summary

Josamycin, and its prodrug josamycin propionate, exhibit rapid absorption and wide distribution in the body. Following oral administration, this compound is hydrolyzed to the active josamycin base. The pharmacokinetic profile is characterized by significant intra- and inter-individual variability. Peak serum concentrations are typically reached within one to two hours. Josamycin demonstrates good tissue penetration, particularly in lung tissue, where concentrations can be several times higher than in the blood. The primary route of elimination is through biliary excretion. This guide summarizes key quantitative data, details the experimental methodologies used in its study, and provides visual representations of the experimental workflows.

Pharmacokinetic and Bioavailability Data

The following tables summarize the key pharmacokinetic parameters of josamycin and this compound from various in vivo studies.

Table 1: Pharmacokinetics of this compound in Healthy Human Volunteers (Steady-State)

| Formulation | Dose | Analyte | Cmax (µg/mL) | tmax (h) |

| Reference Sachet | 1000 mg | This compound | 1.02 | 1.5 |

| Reference Sachet | 1000 mg | Josamycin Base | 0.36 | 1.8 |

Data from a multiple-dose bioequivalence study. Steady-state was achieved on day 4.[1]

Table 2: Pharmacokinetics of Josamycin Base in Healthy Human Volunteers (Single Dose)

| Formulation | Dose (mg) | Cmax (µg/mL) (mean) | tmax (h) | Serum Half-life (h) (mean) |

| Tablets | 750 | 1.3 | 0.5 - 2 | 1.5 |

| Tablets | 1250 | 4.8 | 0.5 - 2 | 1.5 |

| Tablets | 2000 | 8.1 | 0.5 - 2 | 1.5 |

| Solution (pH 4.0) | 1000 | 1.64 ± 0.67 | 0.39 ± 0.08 | - |

| Tablets | 1000 (2x500mg) | 0.05 - 0.71 | 0.33 - 2.0 | - |

Data compiled from single-dose studies.[2][3] Note the high variability in Cmax and tmax for the tablet formulation compared to the solution.[3]

Table 3: Pharmacokinetics of Josamycin in Fowls (Single Dose)

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | tmax (h) | Elimination Half-life (t½β) (h) | Systemic Bioavailability (%) |

| Intravenous | 18 | - | - | 1.83 ± 0.06 | 100 |

| Oral | 18 | 29.98 ± 1.92 (serum) | 2 | 2.33 ± 0.13 | 33.88 ± 2.4 |

| Intramuscular | 18 | - | 1 | 2.85 ± 0.17 | 27.28 ± 1.46 |

Data from a pharmacokinetic study in fowls.[4]

Table 4: Tissue Distribution and Excretion of 14C-Labeled Josamycin (JM) and this compound (JM-P) in Rats

| Compound | Administration | Key Findings |

| JM & JM-P | Oral | JM-P administration resulted in more than twice the radioactivity concentration in lung, liver, kidney, and spleen compared to JM.[5] |

| JM | Oral | Peak plasma and tissue concentrations at 1 hour.[5] |

| JM-P | Oral | Peak plasma and tissue concentrations between 2 and 4 hours, with a slower decline.[5] |

| JM & JM-P | Oral | Biliary excretion after 2 days accounted for 17.2% (JM) and 12.1% (JM-P) of administered radioactivity.[5] |

| JM & JM-P | Oral | Urinary excretion after 4 days accounted for 23.1% (JM) and 21.8% of administered radioactivity.[5] |

| JM & JM-P | Oral | Fecal recovery accounted for 75.7% (JM) and 60.2% (JM-P) of administered radioactivity.[5] |

This study highlights the enhanced absorption and tissue distribution of the propionate ester.[5]

Experimental Protocols

Human Pharmacokinetic and Bioequivalence Studies

Objective: To determine the pharmacokinetic parameters and assess the bioequivalence of different formulations of this compound.

Study Design:

-

Subjects: Healthy male and female volunteers.[1]

-

Design: Typically a crossover design is employed, where each subject receives different formulations in separate study periods with a washout period in between.[1][2] For drugs with high variability like josamycin, a multiple-dose, steady-state design may be used to reduce intra-subject variability.[1]

-

Administration: Oral administration of this compound as tablets, sachets, or solutions.[1][3] Doses are typically taken after a period of fasting.[2]

Blood Sampling:

-

Venous blood samples are collected at pre-defined time points before and after drug administration.[1]

-

For steady-state studies, sampling occurs over a dosing interval (e.g., 12 hours) after steady-state has been achieved (e.g., on day 4).[1]

Sample Analysis:

-

Blood samples are centrifuged to obtain plasma or serum, which is then stored frozen until analysis.

-

Concentrations of this compound and its active metabolite, josamycin base, are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry.[1][6]

Pharmacokinetic Analysis:

-

The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

-

Cmax: Maximum observed concentration.

-

tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t½ (Half-life): Time required for the drug concentration to decrease by half.

-

Animal Pharmacokinetic and Tissue Distribution Studies

Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of josamycin and this compound in animal models.

Study Design:

-

Administration: The drug is administered via various routes, including intravenous (for determining absolute bioavailability), oral, and intramuscular.[4] Radiolabeled compounds (e.g., ¹⁴C-josamycin) are often used to trace the drug and its metabolites throughout the body.[5]

Sample Collection:

-

Blood: Serial blood samples are collected to determine the plasma concentration-time profile.

-

Tissues: At selected time points, animals are euthanized, and various tissues (e.g., lung, liver, kidney, spleen, fat) are harvested to assess drug distribution.[4][5][7]

-

Excreta: Urine and feces are collected over a specified period to quantify the extent and routes of excretion.[5] In some studies, bile is collected from cannulated bile ducts.[5]

Sample Analysis:

-

Drug concentrations in plasma and tissue homogenates are measured by methods like HPLC or microbiological assays.

-

For radiolabeled studies, radioactivity is measured in all collected samples (plasma, tissues, excreta) using liquid scintillation counting.[5]

Visualizations

Experimental Workflow for Human Bioequivalence Study

Caption: Workflow of a human bioequivalence study for this compound.

Experimental Workflow for Animal Tissue Distribution Study

Caption: Workflow for an animal tissue distribution study using radiolabeled josamycin.

References

- 1. Multiple dose bioequivalence study with this compound, a drug with highly variable kinetics, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and tissue residues of josamycin in fowls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Absorption, distribution and excretion of 14C-josamycin and 14C-josamycin propionate in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. [The pharmacokinetics of josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products and Stability of Josamycin Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and stability of josamycin (B1673084) propionate (B1217596), a macrolide antibiotic. Understanding the degradation pathways and stability profile is critical for the development of robust formulations, establishment of appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. This document details known degradation products, outlines experimental protocols for stability-indicating analysis, and presents a summary of stability data under various stress conditions.

Known Degradation Products of Josamycin Propionate

Forced degradation studies and analysis of impurities in this compound have identified several key degradation products. These are primarily related to the hydrolysis of the propionyl esters and modifications of the leucomycin (B7888351) core structure. The identified impurities, which are considered potential degradation products, are listed in Table 1.

Table 1: Identified Impurities/Degradation Products of this compound

| Impurity/Degradation Product | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Impurity A | leucomycin A8 9-propionate | C₄₂H₆₇NO₁₆ | 841.99[1] |

| Impurity B | Leucomycin A5 9-propionate | C₄₂H₆₉NO₁₅ | 828.01[1] |

| Impurity C | platenomycin A1 9-propionate | C₄₆H₇₅NO₁₆ | 898.1[1] |

| Impurity D | leucomycin A3 3″,9-dipropionate | C₄₈H₇₇NO₁₇ | 940.13[1] |

Stability Profile and Degradation Pathways

This compound is susceptible to degradation under various environmental conditions, primarily through hydrolysis and oxidation. Understanding these degradation pathways is essential for developing stable formulations and analytical methods capable of detecting and quantifying the degradation products.

Hydrolytic Degradation

This compound exhibits instability in both acidic and alkaline conditions, leading to the hydrolysis of its ester and glycosidic bonds.

-

Acidic Conditions: In acidic media, josamycin can undergo a rapid reversible acid-catalyzed isomerization, followed by a slower acid-catalyzed hydrolysis of the glycosidic linkage between the lactone ring and the sugar moieties.[2] This leads to the loss of the neutral and amino sugars.

-

Alkaline Conditions: Under alkaline conditions, the ester bonds of this compound are susceptible to hydrolysis. Studies have been conducted on the alkaline degradation products of josamycin.[3]

The proposed general hydrolytic degradation pathway involves the cleavage of the propionate esters and the glycosidic bonds, leading to the formation of various leucomycin derivatives.

Caption: General hydrolytic degradation of this compound.

Oxidative Degradation

While specific studies on the oxidative degradation of this compound are limited, macrolide antibiotics, in general, can be susceptible to oxidation. The reaction with oxidizing agents can lead to the formation of various oxidized derivatives.

Caption: General oxidative degradation of this compound.

Photolytic and Thermal Degradation

Information on the specific photolytic and thermal degradation pathways of this compound is not extensively available in the public domain. However, general guidelines for forced degradation studies suggest exposing the drug substance to light and elevated temperatures to assess its stability.[4]

Stability Studies: Experimental Protocols

The stability of this compound is evaluated through forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products. These studies are crucial for the development and validation of stability-indicating analytical methods.

Forced Degradation Studies

A typical forced degradation study for this compound would involve the following stress conditions:

-

Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV and visible light.

Caption: A typical workflow for forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.[2]

Table 2: Example of a Stability-Indicating HPLC Method for this compound

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffer solution (e.g., ammonium (B1175870) acetate) in a gradient or isocratic mode. |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV detection at approximately 231 nm.[2] |

| Column Temperature | Controlled at a specific temperature (e.g., 30 °C). |

Summary of Stability Data

Quantitative data from forced degradation studies are crucial for understanding the stability of this compound. While specific percentages of degradation are highly dependent on the exact experimental conditions (e.g., concentration, temperature, duration of exposure), a general summary of expected outcomes is provided in Table 3.

Table 3: Summary of Expected Degradation of this compound under Stress Conditions

| Stress Condition | Expected Outcome | Primary Degradation Products |

| Acid Hydrolysis | Significant degradation | Leucomycin derivatives (loss of sugars), hydrolyzed esters. |

| Base Hydrolysis | Significant degradation | Hydrolyzed propionyl esters, other leucomycin derivatives. |

| Oxidative Degradation | Moderate degradation | Oxidized forms of the macrolide ring. |

| Thermal Degradation | Degradation dependent on temperature and duration | Various thermal decomposition products. |

| Photolytic Degradation | Potential for degradation | Photodegradation products (specific structures not well-defined). |

Conclusion

The stability of this compound is a critical attribute that influences its quality, safety, and efficacy. This guide has summarized the known degradation products, outlined the primary degradation pathways under hydrolytic and oxidative stress, and provided a framework for conducting stability studies. The development and validation of a robust stability-indicating HPLC method are paramount for accurately monitoring the stability of this compound and ensuring the quality of the final pharmaceutical product. Further research is warranted to fully elucidate the structures of all degradation products and to establish detailed degradation kinetics under various conditions.

References

Josamycin Propionate for Mycoplasma pneumoniae Infection: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of josamycin (B1673084) propionate (B1217596) for the research and development of treatments against Mycoplasma pneumoniae infections. It covers the mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and resistance, with a focus on detailed experimental methodologies.

Introduction

Mycoplasma pneumoniae is a significant cause of community-acquired pneumonia and other respiratory tract infections. Due to the lack of a cell wall, this bacterium is intrinsically resistant to beta-lactam antibiotics. Macrolides, such as josamycin, have been a cornerstone of treatment. Josamycin is a 16-membered ring macrolide antibiotic that inhibits bacterial protein synthesis. This guide delves into the technical aspects of josamycin propionate for researchers investigating its potential and optimizing its use against M. pneumoniae.

Mechanism of Action

Josamycin exerts its bacteriostatic, and at high concentrations, bactericidal effects by targeting the bacterial ribosome.[1] It binds to the 50S ribosomal subunit, interfering with protein synthesis.[1][2] Specifically, josamycin blocks the peptide exit tunnel, which inhibits the elongation of the nascent polypeptide chain.[3][4] This action is dependent on the amino acid sequence of the nascent peptide.[3][4] Josamycin's binding to the ribosome is reversible, and it has a long average lifetime on the ribosome, estimated to be around 3 hours.[4] This prolonged interaction contributes to its efficacy in shutting down protein synthesis.[4]

The following diagram illustrates the mechanism of action of josamycin on the bacterial ribosome.

In Vitro Efficacy

The in vitro activity of josamycin against M. pneumoniae is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Data Presentation

| Strain Type | Number of Isolates | Josamycin MIC Range (µg/mL) | Josamycin MIC₅₀ (µg/mL) | Josamycin MIC₉₀ (µg/mL) | Reference |

| Macrolide-Susceptible | 9 | ≤0.007 - 0.5 | N/A | N/A | [5] |

| Macrolide-Resistant | 44 | 1 - 8 | N/A | 4 | [5] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.

Data Presentation

| Parameter | Value | Conditions | Reference |

| Mean Peak Serum Level (this compound) | 1.02 µg/mL | 1,000 mg dose, steady-state | [6] |

| Mean Peak Serum Level (Josamycin Base) | 0.36 µg/mL | 1,000 mg dose, steady-state | [6] |

| Time to Peak Concentration (tmax) | 1.5 - 1.8 h | 1,000 mg dose, steady-state | [6] |

| Mean Serum Half-life (t½) | 1.5 h | Multiple dosages | [7] |

| Bioavailability | Lower from tablets compared to solution | Single 1g dose | [8] |

Macrolide Resistance in Mycoplasma pneumoniae

The primary mechanism of macrolide resistance in M. pneumoniae is target site modification due to point mutations in domain V of the 23S rRNA gene.[9] The most frequently reported mutations are A2063G and A2064G (E. coli numbering).[10][11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the recommended procedure for determining the MIC of josamycin against M. pneumoniae. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M43-A guidelines.[1][2][4][7][12]

Materials:

-

SP4 broth medium

-

This compound powder

-

96-well microtiter plates

-

M. pneumoniae isolate and reference strain (e.g., ATCC 29342)

-

Phenol red pH indicator

Procedure:

-

Preparation of Josamycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute further in SP4 broth to the desired starting concentration.

-

Preparation of Microtiter Plates: Serially dilute the josamycin solution in SP4 broth in the wells of a 96-well plate to achieve a range of concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculum Preparation: Culture the M. pneumoniae isolate in SP4 broth. Adjust the inoculum concentration to 10⁴ to 10⁵ color changing units (CCU)/mL.

-

Inoculation: Inoculate each well (except the sterility control) with the prepared M. pneumoniae suspension.

-

Incubation: Seal the plates and incubate at 37°C in ambient air.

-

Reading the Results: The MIC is the lowest concentration of josamycin that prevents a color change of the pH indicator at the time when the growth control well first shows a color change.

The following diagram outlines the workflow for MIC determination.

Pharmacokinetic Analysis

The following is a general protocol for a pharmacokinetic study of this compound in a healthy volunteer.

Materials:

-

This compound formulation

-

Blood collection tubes (e.g., heparinized)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry detector

-

Solid-phase extraction (SPE) columns

Procedure:

-

Dosing: Administer a single dose of this compound to the subject.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[6][13]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation: Extract josamycin and its metabolites from the plasma using solid-phase extraction.[14]

-

HPLC Analysis: Analyze the extracted samples using a validated HPLC method to determine the concentrations of this compound and josamycin base.[14]

-

Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, tmax, AUC, and t½.

The following diagram illustrates the workflow for a pharmacokinetic study.

Detection of Macrolide Resistance

Molecular methods are used to detect mutations in the 23S rRNA gene associated with macrolide resistance.

Materials:

-

DNA extraction kit

-

PCR primers for the domain V region of the M. pneumoniae 23S rRNA gene

-

Taq DNA polymerase

-

PCR thermocycler

-

DNA sequencing reagents and equipment

Procedure:

-

DNA Extraction: Extract genomic DNA from the M. pneumoniae isolate.

-

PCR Amplification: Amplify the domain V region of the 23S rRNA gene using PCR.

-

DNA Sequencing: Sequence the PCR product.

-

Sequence Analysis: Align the obtained sequence with a wild-type M. pneumoniae 23S rRNA gene sequence to identify any point mutations.

The logical relationship for determining macrolide resistance is shown in the diagram below.

Conclusion

This compound remains a relevant subject of research for the treatment of Mycoplasma pneumoniae infections. This guide provides a foundational understanding of its mechanism, efficacy, and the key experimental protocols for its investigation. For further research, it is recommended to consult the referenced CLSI guidelines and primary literature for the most up-to-date and detailed methodologies.

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Experimental infection of the respiratory tract with Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. Immunopathology of Experimental Mycoplasma pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]

- 13. Response of guinea pigs and hamsters to experimental infection with Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Josamycin Propionate Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction Josamycin (B1673084) propionate (B1217596) is a macrolide antibiotic, the propionyl ester of josamycin, produced by Streptomyces narbonensis.[1] It is effective against a range of gram-positive bacteria.[2] Accurate and reliable quantification of josamycin propionate in active pharmaceutical ingredients (APIs), dosage forms, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for this purpose.[3][4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Principle The method employs reversed-phase chromatography, where this compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The separation is based on the compound's hydrophobicity. This compound contains a conjugated diene system in its lactone ring, which allows for sensitive detection using a UV spectrophotometer at its maximum absorption wavelength, typically around 232 nm.[1][5] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF).

-

-

Chemicals and Reagents:

-

This compound Certified Reference Substance (CRS).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄).

-

Orthophosphoric acid (H₃PO₄).

-

Water (HPLC grade or Milli-Q).

-

Preparation of Solutions

-

Phosphate Buffer (pH 5.6):

-

Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to achieve the desired molarity (e.g., 0.05 M).

-

Adjust the pH to 5.6 using dilute orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter before use.

-

-

Mobile Phase:

-

Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 5.6) in a specified ratio (e.g., 60:40 v/v).[1]

-

Degas the mobile phase using sonication or vacuum filtration before placing it in the HPLC system.

-

-

Standard Stock Solution (e.g., 500 µg/mL):

-

Accurately weigh approximately 25 mg of this compound CRS into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution should be prepared fresh.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase. These will be used to construct the calibration curve.

-

Sample Preparation (from Tablets)

-

Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to one average tablet weight, containing a known amount of this compound, and transfer it to a suitable volumetric flask (e.g., 100 mL).

-

Add approximately 70% of the flask volume with the mobile phase.

-

Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the mobile phase and mix well.

-

Centrifuge a portion of the solution or allow it to stand until the excipients settle.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

HPLC Analysis Workflow

-

System Setup: Set up the HPLC system according to the chromatographic conditions specified in Table 1 .

-

Equilibration: Equilibrate the column by pumping the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.

-

Injection Sequence:

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the working standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions. It is good practice to run a standard check after every few sample injections to monitor system stability.

-

-

Data Acquisition: Acquire the chromatograms and record the peak areas for this compound.

-

Quantification:

-

Generate a linear regression calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample solutions using the calibration curve equation.

-

Calculate the final content of this compound in the original sample, accounting for all dilution factors.

-

Data Presentation

Quantitative data from various reported methods and typical validation parameters are summarized in the tables below for easy reference and comparison.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition 1 (European Pharmacopoeia)[1] | Condition 2 (General Reversed-Phase)[6] | Condition 3 (Mixed-Mode)[7] |

| Column | Octadecylsilyl silica (B1680970) gel (C18), 5 µm | LiChrospher RP-18, 5 µm | Primesep D, 5 µm, 4.6x150 mm |

| Mobile Phase | Acetonitrile, 0.05 M KH₂PO₄ (pH 5.6) | Acetonitrile, Methanol, 10 mM Phosphate Buffer (pH 6.0) (45:5:50 v/v/v) | Gradient: Acetonitrile (5-50%) with 0.1% H₂SO₄ |

| Flow Rate | 1.0 mL/min | Isocratic | 1.0 mL/min |

| Detection | UV at 232 nm | Fluorescence (λex=375 nm; λem=450 nm) after derivatization | UV at 250 nm |

| Column Temp. | 30 °C | Not Specified | Not Specified |

| Injection Vol. | 20 µL | Not Specified | Not Specified |

Table 2: Typical Method Validation Parameters for this compound Quantification

| Parameter | Typical Performance Characteristic | Reference |

| Linearity (R²) | > 0.999 | [6][8] |

| Range | 1.0 - 28.8 µg/mL | [8] |

| Accuracy (Recovery) | 88 - 124% | [6][8][9] |

| Precision (RSD%) | Intra-day: < 2.0%; Inter-day: < 5.6% | [8][9] |

| Limit of Detection (LOD) | 0.28 µg/mL | [8] |

| Limit of Quant. (LOQ) | 0.85 - 0.89 µg/mL | [8] |

| Specificity | No interference from excipients or related substances. | [3] |

Visualizations

The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.

References

- 1. scribd.com [scribd.com]

- 2. Josamycin | SIELC Technologies [sielc.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. office2.jmbfs.org [office2.jmbfs.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Determination of josamycin residues in porcine tissues using high-performance liquid chromatography with pre-column derivatization and spectrofluorimetric detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Analysis of Antibiotic Josamycin and Related Impurities on Primesep D Column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Determination of Josamycin Propionate Dosage in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Josamycin (B1673084) propionate (B1217596) is a macrolide antibiotic derived from Streptomyces narbonensis. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1] This is achieved by binding to the 50S ribosomal subunit, which interferes with peptide translocation and ultimately halts bacterial growth.[1] While its primary application is in antibacterial therapy, josamycin has also demonstrated anti-inflammatory properties, partly through the inhibition of the p38 MAPK signaling pathway. This dual-action makes it a compound of interest for various therapeutic areas.

The determination of an appropriate dosage is a critical step in the preclinical evaluation of any therapeutic agent for in vivo studies. An optimal dose is one that maximizes therapeutic efficacy while minimizing toxic side effects. This document provides a comprehensive guide for researchers to determine the appropriate dosage of josamycin propionate for in vivo animal studies. It covers essential background information, key experimental protocols, and data presentation guidelines.

Quantitative Data Summary

A thorough literature review was conducted to gather pharmacokinetic and toxicological data for josamycin and this compound across different species. The available data is summarized in the tables below. It is important to note that there is limited publicly available pharmacokinetic data for this compound specifically in mice and dogs. Therefore, the initial experimental protocols outlined in this document are crucial for establishing these parameters.

Table 1: Pharmacokinetic Parameters of Josamycin and this compound

| Species | Compound | Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Oral Bioavailability (%) | Reference |

| Human | This compound | Oral | 1000 mg | 1.02 µg/mL | 1.5 h | N/A | N/A | N/A | [2] |

| Human | Josamycin (solution) | Oral | 1 g | 1.64 ± 0.67 mg/L | 0.39 ± 0.08 h | 1.510 ± 0.687 mg·h/L | N/A | Significantly lower from tablets | [3] |

| Rat | This compound | Oral | N/A | Peak at 2-4 h | 2-4 h | N/A | Slow decline | Well absorbed | N/A |

| Dog | Josamycin | IV | N/A | N/A | N/A | N/A | N/A | N/A | [4] |

N/A: Not Available

Table 2: Toxicological Data for Josamycin and this compound

| Species | Compound | Route | Parameter | Value | Reference |

| Mouse | Josamycin | Oral | LD50 | > 7000 mg/kg | [1] |

| Mouse | Josamycin | IP | LD50 | > 3000 mg/kg | [1] |

| Mouse | Josamycin | SC | LD50 | > 3000 mg/kg | [1] |

| Mouse | Josamycin | IV | LD50 | 355-395 mg/kg | [1] |

| Rat | Josamycin | Oral | LD50 | > 7000 mg/kg | [1] |

| Rat | Josamycin | IP | LD50 | > 3000 mg/kg | [1] |

| Rat | Josamycin | SC | LD50 | > 3000 mg/kg | [1] |

| Rat | Josamycin | IV | LD50 | 355-395 mg/kg | [1] |

| Rat | Josamycin Base | Oral (5-week) | NOAEL | 100 mg/kg/day | [1] |

| Dog | This compound | Oral (6-month) | No toxic effects | Up to 300 mg/kg/day | [1] |

LD50: Median Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level

Signaling Pathway and Mechanism of Action

Josamycin's antibacterial effect stems from its ability to bind to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. Additionally, its anti-inflammatory effects are mediated, in part, by the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Caption: Dual mechanism of this compound.

Experimental Protocols

The following protocols provide a systematic approach to determining the optimal dosage of this compound for in vivo studies.

Experimental Workflow for Dosage Determination

The process of determining the appropriate in vivo dose is multi-stepped, starting with gathering existing data and culminating in dose selection for efficacy studies.

Caption: Stepwise workflow for dosage determination.

Protocol 1: Dose Estimation using Allometric Scaling

Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area.

Objective: To estimate a starting dose for in vivo studies in the target species based on known effective or non-toxic doses in other species.

Materials:

-

Known dose of this compound in a specific species (e.g., mg/kg).

-

Body weight of the starting species and the target species.

-

Km factor (species-specific constant).

Procedure:

-

Obtain a known effective or NOAEL dose for this compound from the literature for a particular species (e.g., human, rat).

-

Convert the dose to mg/m² using the following formula: Dose (mg/m²) = Dose (mg/kg) x Km Table 3: Km Values for Different Species

Species Body Weight (kg) Km Mouse 0.02 3 Rat 0.15 6 Dog 20 20 | Human | 60 | 37 |

-

Calculate the Human Equivalent Dose (HED) if starting from an animal dose, or the Animal Equivalent Dose if starting from a human dose: Animal Dose (mg/kg) = Human Dose (mg/m²) / Animal Km

-

Use this calculated dose as an initial estimate for subsequent in vivo studies.

Note: This is an estimation and must be validated with toxicity and pharmacokinetic studies.

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute toxic effects and the median lethal dose (LD50) of a single oral dose of this compound.

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

-

Healthy, young adult rodents (e.g., mice or rats), typically females.

-

Oral gavage needles

-

Animal balance

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.

-

Dose Selection: Based on literature and allometric scaling, select a starting dose. The OECD 423 guideline suggests starting with a dose that is expected to cause some toxicity but not mortality.

-

Dosing:

-

Fast animals overnight before dosing.

-

Administer a single oral dose of this compound to a group of 3 animals.

-

Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.

-

-

Observation: Record signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of death if it occurs.

-

Dose Adjustment:

-

If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is classified.

-

If mortality occurs in 1 out of 3, re-dose at the same level in another 3 animals.

-

If no mortality occurs, increase the dose for the next group of 3 animals.

-

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Determine the LD50 and the maximum tolerated dose (MTD).

Protocol 3: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound in the target animal species.

Materials:

-

This compound

-

Formulation for oral and intravenous (IV) administration.

-

Cannulated animals (if serial blood sampling is required).

-

Blood collection tubes (with appropriate anticoagulant).

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS).

Procedure:

-

Formulation Preparation:

-

Oral: Prepare a suspension or solution of this compound in a suitable vehicle.

-